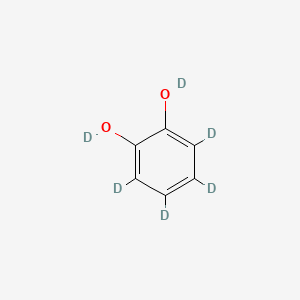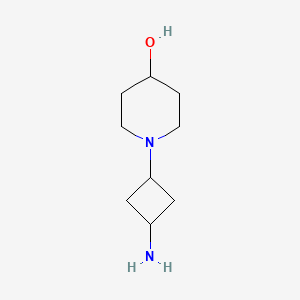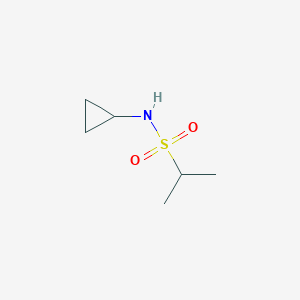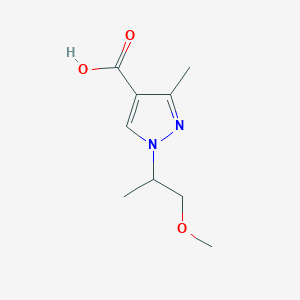
2,2-ジメチル-3-(2-メチルフェニル)プロパンニトリル
説明
2,2-Dimethyl-3-(2-methylphenyl)propanenitrile is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-3-(2-methylphenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-3-(2-methylphenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:潜在的な治療薬合成
2,2-ジメチル-3-(2-メチルフェニル)プロパンニトリルは、新規治療薬の合成における前駆体として役立ちます。 その構造は、ニトリル基の反応性により、さまざまな疾患に対して潜在的な活性を有する化合物を生成するために利用できます。ニトリル基は、さらなる官能化を可能にします .
材料科学:高度なポリマー開発
材料科学では、この化合物は高度なポリマーの開発に関係する可能性があります。 そのユニークな構造は、熱安定性と機械的特性が向上した新しいポリマー材料の合成に貢献する可能性があります .
環境科学:汚染モニタリングにおける分析対象
この化合物の安定性と独特のスペクトル特性により、環境モニタリング、特に土壌や水サンプル中の特定の汚染物質や化学残留物の検出において適切な分析対象となる可能性があります .
薬理学:薬物代謝研究
薬理学では、研究者は、この化合物の代謝をモデルとして、同様の構造の薬物の代謝経路を理解し、薬物相互作用の予測に役立てることができます .
有機合成:複雑な分子の構成要素
この化合物は、有機合成における汎用性の高い構成要素として機能し、医薬品化学や材料科学など、さまざまな用途向けの複雑な分子の構築を可能にします .
生化学:酵素基質特異性試験
生化学では、特にニトリル含有基質と相互作用する酵素の酵素基質特異性を研究するために使用できます。これにより、酵素機構の理解に貢献します .
農業:農薬の合成
最後に、農業におけるその用途には、農薬の合成が含まれる可能性があります。 この化合物の構造は、特定の作用機序を持つ農薬または除草剤を生成するために修正することができます .
特性
IUPAC Name |
2,2-dimethyl-3-(2-methylphenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKDJLGRBOIIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



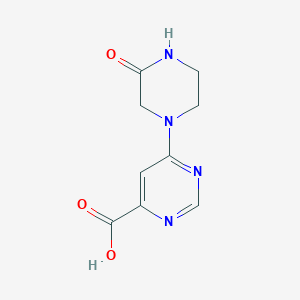

![[1-(5-Fluoropyridin-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B1466184.png)

